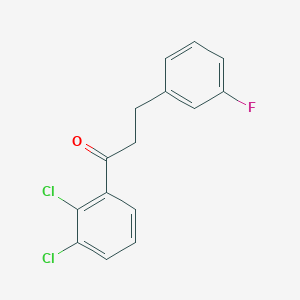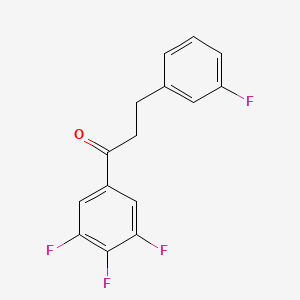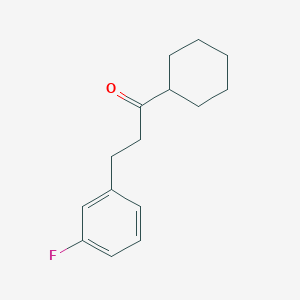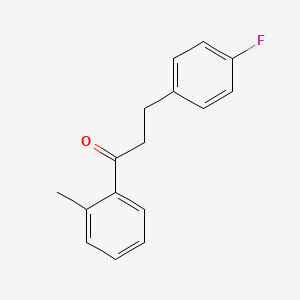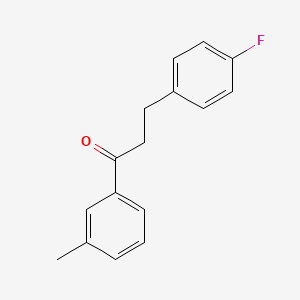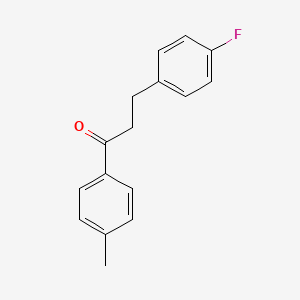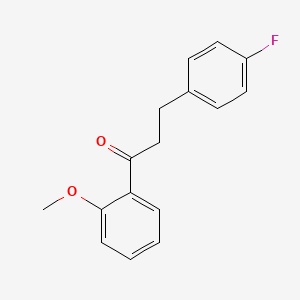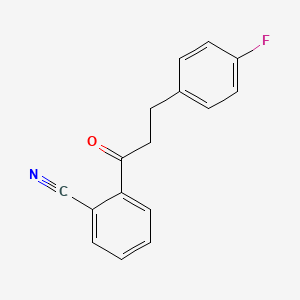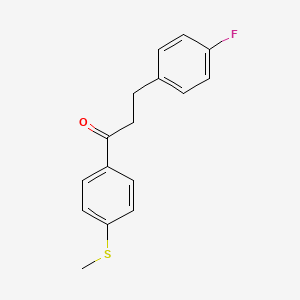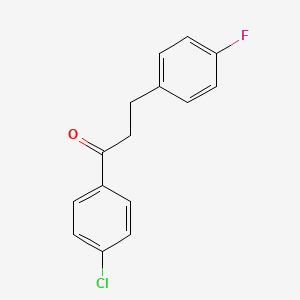![molecular formula C18H17F3O B1327712 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one CAS No. 898753-81-6](/img/structure/B1327712.png)
3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is often used in pharmaceuticals and agrochemicals due to its enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups can be introduced into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl group, which can participate in various chemical reactions. For example, a newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, trifluoromethyl groups can enhance the lipophilicity of a compound .
Applications De Recherche Scientifique
Catalysis and Polymerization : Research on nonsymmetric palladium complexes involving partly fluorinated bisphosphine ligands, which include compounds related to 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one, has shown their efficiency as catalysts in producing flexible propene/CO copolymer materials with ultrahigh molecular weight (Meier et al., 2003).
Structural Analysis and Computational Studies : Compounds structurally similar to 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one have been characterized through X-ray diffraction, revealing their molecular structures and offering insights into their physical properties (Nycz et al., 2011).
Photochemical Reactivity : Studies on derivatives of 3,5-dimethoxybenzoin esters, which are closely related to 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one, have demonstrated their utility in photochemical reactions, including the potential for cyclization to form benzofuran products (Bisht et al., 2018).
Organic Synthesis and Spectroscopy : Research involving chalcone derivatives structurally related to the compound has explored their synthesis and structural properties using techniques like X-ray crystallography and Hirshfeld surface analysis (Salian et al., 2018).
Electrochemical Studies : The electrochemical properties of compounds similar to 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one have been examined, shedding light on their potential applications in areas like material science and sensor technologies (Kamiloğlu et al., 2018).
Photoinitiators in Polymer Chemistry : Certain photoinitiators containing structural elements similar to 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one have been synthesized and evaluated for their efficiency and applicability in UV-curable systems (Kolar et al., 1994).
Mécanisme D'action
Orientations Futures
The use of trifluoromethyl groups in organic synthesis is a growing field, with potential applications in pharmaceuticals and agrochemicals . Future research may focus on developing new methods for introducing trifluoromethyl groups into organic motifs, as well as exploring the properties and applications of these compounds.
Propriétés
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-7-8-13(2)14(11-12)9-10-17(22)15-5-3-4-6-16(15)18(19,20)21/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSJVXZWLSILSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644748 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenyl)-2'-trifluoromethylpropiophenone | |
CAS RN |
898753-81-6 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20644748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

